
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, also known as MDPV, is a synthetic cathinone with stimulant and hallucinogenic properties. It is a designer drug and was first synthesized in the 1960s. MDPV is structurally related to other synthetic cathinones such as methylone, mephedrone, and methylenedioxypyrovalerone (MDPV). It is commonly used as an active ingredient in “bath salts” and has been found in products sold as “legal highs”.
作用机制
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide is thought to act as a norepinephrine-dopamine reuptake inhibitor (NDRI). This means that it increases the levels of norepinephrine and dopamine in the brain by blocking the reuptake of these neurotransmitters. This leads to increased alertness, focus, and pleasure.
Biochemical and Physiological Effects
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has been shown to increase heart rate, blood pressure, and respiration. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide can also cause hallucinations, paranoia, and anxiety.
实验室实验的优点和局限性
The advantages of using 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide in laboratory experiments are that it is easily synthesized and can be used to study the effects of NDRI drugs on behavior and brain function. However, there are some limitations to using 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide in laboratory experiments. It is a powerful stimulant and can cause significant side effects, such as anxiety and paranoia.
未来方向
Future research on 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide should focus on developing safer and more effective therapeutic uses for the drug. This could include exploring its potential use as a cognitive enhancer or as a novel treatment for Parkinson’s disease. In addition, further research should be done to better understand the long-term effects of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide on the brain and body. Finally, research should also be conducted to develop safer and more effective methods of synthesizing the drug.
合成方法
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide can be synthesized in a variety of ways. The most common method is by the reaction of 2,5-dimethoxyphenylacetone with ethyl 4-chloropropionate in the presence of sodium cyanide. This reaction produces a mixture of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide and 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide. The two isomers can then be separated by column chromatography.
科学研究应用
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has been studied for its potential therapeutic applications in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), depression, and anxiety. It has also been studied for its potential use as an anorectic agent and as an antidepressant. In addition, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has been studied for its potential use as a cognitive enhancer and as a novel treatment for Parkinson’s disease.
属性
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-14-5-7-17(8-6-14)22-20(23)16(13-21)11-15-12-18(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPWJAKYIDYESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2784799.png)
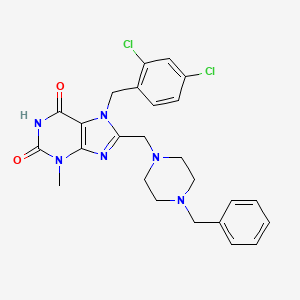
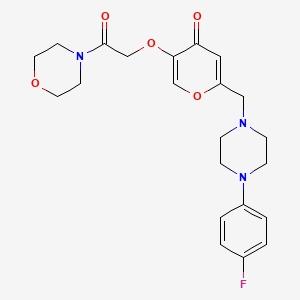
![2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784806.png)
![2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2784808.png)
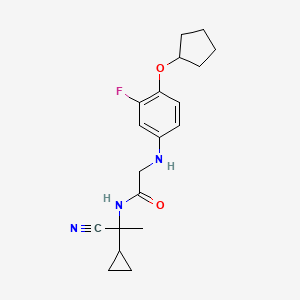
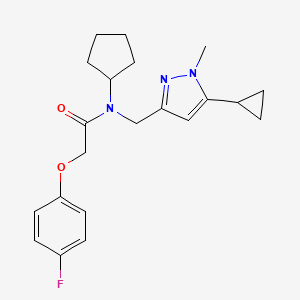

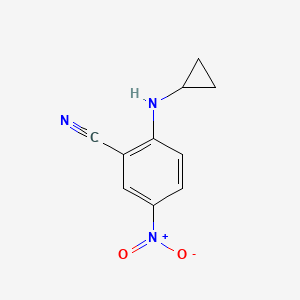
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2784815.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2784816.png)

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)
![2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2784821.png)